N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
Description
N-(6-((2-(Indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a thioether-linked 2-(indolin-1-yl)-2-oxoethyl group and a thiophene-2-carboxamide moiety. The thiophene-2-carboxamide substituent contributes to lipophilicity and may influence intermolecular interactions, such as π-stacking or hydrogen bonding.
Properties
IUPAC Name |
N-[6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-18(23-10-9-13-4-1-2-5-14(13)23)12-27-17-8-7-16(21-22-17)20-19(25)15-6-3-11-26-15/h1-8,11H,9-10,12H2,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTPEISYVOEGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the Indoline Moiety: This step involves the synthesis of the indoline ring, which can be achieved through various methods such as cyclization reactions.
Attachment of the Pyridazine Ring: The pyridazine ring is introduced through a series of reactions, including nucleophilic substitution and cyclization.
Formation of the Thiophene Carboxamide Group: The thiophene ring is synthesized and then coupled with the carboxamide group through amide bond formation.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anti-Tumor Properties
Preliminary studies indicate that N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide exhibits significant anti-tumor activity. Mechanisms of action may include:
- Direct cytotoxic effects on cancer cells
- Modulation of immune responses, particularly through the activation of the stimulator of interferon genes (STING) pathway
Immunomodulation
The compound's ability to engage with immune signaling pathways suggests potential applications in cancer immunotherapy. Research is ongoing to evaluate its efficacy against various cancer types, including:
- Melanoma
- Lung cancer
- Breast cancer
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the indoline derivative.
- Introduction of the thioether linkage.
- Coupling with the pyridazine moiety.
- Final carboxamide formation.
These synthetic routes are optimized for yield and purity, ensuring the compound's availability for research applications.
Case Study 1: Cancer Cell Line Studies
In vitro studies using cancer cell lines have demonstrated that this compound induces apoptosis in tumor cells through:
- Activation of caspase pathways
- Inhibition of cell proliferation markers
Case Study 2: Immune Response Modulation
Research has shown that this compound can enhance immune response in preclinical models by:
- Upregulating cytokine production
- Increasing T-cell activation
Mechanism of Action
The mechanism of action of N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Core Heterocycle Variations
- N-(6-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide (): Shares the pyridazine-thioether-oxoethyl-thiophene carboxamide backbone but replaces the indolinyl group with a benzodioxolylamino substituent. Molecular weight: 414.5 vs. ~416 (estimated for the indolinyl analogue).
- 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one (): Features a pyrimidin-4(3H)-one core instead of pyridazine. The pyrimidinone system introduces a lactam group, enabling hydrogen bonding. Nitrophenyl substitution confers strong electron-withdrawing effects, contrasting with the electron-donating indolinyl group. Melting point: 218.3–219.5°C, suggesting high crystallinity due to nitro-group interactions .
Thioether-Linked Oxoethyl Substituents
- AZ331 and AZ257 (): 1,4-Dihydropyridines with thioether-linked oxoethyl groups substituted with methoxyphenyl or bromophenyl. The dihydropyridine core offers redox activity, unlike the aromatic pyridazine. Thiophene carboxamide in the target compound may enhance π-π stacking compared to dihydropyridine’s non-aromatic system .
Carboxamide Group Variations
- N-(2-Nitrophenyl)thiophene-2-carboxamide (): Shares the thiophene-2-carboxamide moiety but lacks the pyridazine-thioether-indolinyl chain. Dihedral angles between thiophene and benzene rings (8.5–13.5°) are comparable to furan analogues, but C–S bond lengths differ, affecting conformational flexibility .
Research Implications
- Electronic Effects : Indolinyl’s electron-donating nature may improve solubility compared to nitro-substituted analogues but could reduce metabolic stability .
- Conformational Flexibility : The thiophene-carboxamide group’s dihedral angles influence molecular packing and crystal morphology, critical for formulation development .
- Biological Activity: While nitro-substituted compounds show higher crystallinity and melting points, their genotoxicity risks necessitate caution. The indolinyl group’s NH may offer safer interaction profiles .
Data Gaps : Physical properties (melting point, solubility) and direct biological data for the target compound are absent in the provided evidence, highlighting the need for experimental characterization.
Biological Activity
N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure that combines an indolinone moiety with a pyridazine ring and a thiophene carboxamide group. The molecular formula is with a molecular weight of 404.5 g/mol.
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- Formation of Indolinone Intermediate : This is synthesized through cyclization involving strong acids or bases.
- Thioether Formation : The indolinone intermediate reacts with a thiol-containing compound to form a thioether bond.
- Pyridazine Ring Introduction : The thioether intermediate is then reacted with a pyridazine derivative under reflux conditions.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Anticancer Activity
- The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, IC50 values for related compounds in similar studies have been reported as low as 6.10 μM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .
2. Antimicrobial Properties
- Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic resistance contexts .
3. Mechanism of Action
- The mechanism by which this compound exerts its effects may involve the inhibition of key protein kinases involved in cancer progression, such as EGFR and HER2. Additionally, it may modulate inflammatory pathways by interacting with specific enzymes or receptors .
Table 1: Summary of Biological Activity
| Activity Type | Cell Line/Pathogen | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 6.10 | |
| Anticancer | A549 | <10 | |
| Antimicrobial | Various bacteria | Not specified |
Detailed Research Findings
In one study, derivatives of similar structures were evaluated for their cytotoxicity and exhibited IC50 values ranging from 5.04 to 18.67 μM against various cell lines, highlighting the potential of these compounds in targeting multiple pathways involved in cancer cell proliferation .
Q & A
Q. Optimization strategies :
- Monitor reaction progress via TLC to minimize side products (e.g., disulfide formation during thiol coupling).
- Use triethylamine as a base to scavenge HCl in amidation steps .
[Basic] Which spectroscopic and analytical techniques are critical for structural characterization?
Answer:
- 1H/13C NMR : Assign peaks for thiophene (δ 7.2–7.8 ppm), pyridazine (δ 8.1–8.5 ppm), and indoline (δ 3.2–4.1 ppm for CH2 groups) .
- IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .
- Elemental analysis : Validate stoichiometry (C, H, N, S) with <0.3% deviation from theoretical values .
- X-ray crystallography (if crystals form): Resolve dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-pyridazine planes) to confirm spatial orientation .
[Advanced] How can researchers resolve contradictions between in vitro bioactivity and in vivo inefficacy?
Answer:
Contradictions often arise from:
- Off-target effects : Use selectivity profiling (e.g., kinase panels) to identify pleiotropic interactions .
- Metabolic instability : Perform LC-MS/MS stability assays in liver microsomes to detect rapid degradation (e.g., esterase-mediated hydrolysis of the 2-oxoethyl group) .
- Pharmacokinetic (PK) limitations : Conduct bioavailability studies in rodent models; if poor, modify lipophilicity (clogP) via substituent tuning (e.g., replace thiophene with furan) .
Example : notes that toxicities from non-selective kinase inhibition reduced in vivo efficacy despite strong in vitro IC50 values .
[Advanced] What computational strategies predict target binding and guide structure-activity relationship (SAR) studies?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., MAPK or CDK families). Focus on hydrogen bonds between the carboxamide and kinase hinge region .
- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories; analyze RMSD values (<2 Å indicates stable binding) .
- QSAR models : Corrogate electronic parameters (Hammett σ) of substituents with bioactivity data to prioritize synthetic targets .
[Basic] How should purity and stability be assessed under varying storage conditions?
Answer:
- HPLC : Use a C18 column (MeCN:H2O = 70:30) to monitor degradation; purity should remain >95% after 6 months at -20°C .
- Stress testing : Expose to 40°C/75% RH for 14 days; track hydrolysis via loss of parent peak in LC-MS .
- Elemental analysis : Re-test after storage to confirm no deliquescence or oxidation .
[Advanced] What crystallographic insights inform SAR for this compound?
Answer:
Single-crystal X-ray diffraction reveals:
- Dihedral angles : Thiophene-pyridazine angles (8.5–13.5°) influence π-π stacking with target proteins .
- Hydrogen bonding : Weak C–H⋯O/S interactions stabilize crystal packing but may reduce solubility; introducing polar groups (e.g., -OH) disrupts these interactions .
- Nitro group orientation : In analogs, nitro substituents form 15–16° angles with phenyl rings, affecting electron-withdrawing effects .
[Basic] Which in vitro models are suitable for initial bioactivity screening?
Answer:
- Enzyme inhibition assays : Use recombinant kinases (e.g., EGFR, BRAF) with ADP-Glo™ kits to measure IC50 .
- Cell viability assays : Test against cancer lines (e.g., HeLa, MCF-7) via MTT; include positive controls (e.g., doxorubicin) .
- Membrane permeability : Use Caco-2 monolayers to predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates good permeability) .
[Advanced] How can metabolic stability be improved without compromising target affinity?
Answer:
- Isosteric replacement : Replace the 2-oxoethyl group with a bioisostere (e.g., cyclopropylamide) to resist esterase cleavage .
- Deuterium incorporation : Substitute hydrogens at metabolically labile positions (e.g., α to the carbonyl) to slow CYP450 oxidation .
- Prodrug strategies : Mask the carboxamide as a methyl ester, which is cleaved in vivo by carboxylesterases .
[Basic] What are common synthetic byproducts, and how are they mitigated?
Answer:
- Disulfide formation : Occurs during thiol coupling; use inert atmosphere (N2) and reducing agents (e.g., TCEP) .
- Over-oxidation : Thiophene rings may oxidize to sulfones; avoid strong oxidants (e.g., mCPBA) during purification .
- Incomplete amidation : Use excess acyl chloride (1.2 eq) and monitor via IR for residual -NH2 peaks .
[Advanced] How do non-classical hydrogen bonds (e.g., C–H⋯O/S) influence supramolecular packing and solubility?
Answer:
- Crystal packing : Weak C–H⋯O/S interactions (2.5–3.2 Å) create layered structures, reducing solubility. Introduce bulky groups (e.g., tert-butyl) to disrupt packing .
- Solubility-structure relationship : Analogs with fewer C–H⋯O interactions show 3–5× higher solubility in DMSO; quantify via shake-flask assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
